4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid
CAS No.: 164164-26-5
Cat. No.: VC0172520
Molecular Formula: C13H8F2O2
Molecular Weight: 234.202
* For research use only. Not for human or veterinary use.
![4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid - 164164-26-5](/images/no_structure.jpg)
CAS No. | 164164-26-5 |
---|---|
Molecular Formula | C13H8F2O2 |
Molecular Weight | 234.202 |
IUPAC Name | 2-fluoro-5-(4-fluorophenyl)benzoic acid |
Standard InChI | InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17) |
Standard InChI Key | QFOLNTPEYOGOJM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)F |
Chemical Identity and Properties
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is an organic compound characterized by its biphenyl backbone with strategic fluorine substitutions and a carboxylic acid functional group. The compound exists as a solid at room temperature and possesses specific physicochemical properties that distinguish it from related biphenyl derivatives.
Basic Identification Parameters
Table 1 presents the fundamental identification parameters of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid:
Parameter | Description |
---|---|
CAS Number | 164164-26-5 |
Molecular Formula | C₁₃H₈F₂O₂ |
Molecular Weight | 234.20 g/mol |
Physical State | Solid |
IUPAC Name | 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid |
InChI Key | QFOLNTPEYOGOJM-UHFFFAOYSA-N |
The compound features a unique structural arrangement with two benzene rings connected by a single bond, forming the biphenyl scaffold. The fluorine atoms occupy the para positions of both rings, while the carboxylic acid group is attached at the meta position of one ring .
Physical and Chemical Characteristics
The presence of fluorine atoms significantly influences the compound's properties, including:
-
Enhanced metabolic stability compared to non-fluorinated analogs
-
Modified lipophilicity affecting membrane permeability
-
Altered electronic distribution within the molecule
-
Increased resistance to oxidative degradation
-
Unique hydrogen bonding properties due to the carboxylic acid group
These characteristics collectively contribute to the compound's potential utility in various applications, particularly in pharmaceutical research and development.
Synthesis Methodologies
Several synthetic approaches have been developed for accessing 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, with the Suzuki-Miyaura cross-coupling reaction emerging as the most efficient and widely employed method.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction represents a powerful synthetic tool for constructing the carbon-carbon bonds necessary to form the biphenyl structure. This palladium-catalyzed reaction typically involves coupling an aryl halide with an aryl boronic acid under basic conditions .
For the synthesis of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid, the reaction generally proceeds through the following pathway:
-
Coupling of a 4-fluorophenylboronic acid with a 4-fluoro-3-bromobenzoic acid (or protected derivatives)
-
Formation of the carbon-carbon bond between the two aromatic rings
-
Post-coupling functional group transformations if protected groups are employed
The efficiency of this reaction can be significantly enhanced through the use of specialized catalytic systems. For instance, water-soluble fullerene-supported PdCl₂ nanocatalysts have demonstrated excellent yields for similar biphenyl carboxylic acid syntheses .
Reaction Optimization Parameters
Table 2 highlights typical reaction parameters that influence the yield and efficiency of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid synthesis:
Parameter | Optimal Conditions | Impact on Synthesis |
---|---|---|
Catalyst Loading | 0.05-0.15 mol% | Higher loading increases reaction rate but may not improve yield beyond threshold |
Base | K₂CO₃ or Cs₂CO₃ | Stronger bases can improve yields but may cause side reactions |
Solvent System | Water/organic mixtures | Aqueous conditions promote green chemistry approaches |
Reaction Time | 4-6 hours | Extended times may be required for challenging substrates |
Temperature | Room temperature to 80°C | Higher temperatures accelerate reaction but may decrease selectivity |
The synthesis of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid typically involves advanced catalytic systems specifically designed to enhance yields and minimize undesired by-products .
Structural Characterization
Comprehensive structural characterization of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid is essential for confirming its identity and purity. Multiple analytical techniques can be employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information:
-
¹H NMR spectra exhibit characteristic patterns for aromatic protons, with coupling patterns influenced by the fluorine substituents
-
¹⁹F NMR offers specific signals for the two fluorine atoms
-
¹³C NMR displays characteristic carbon signals, with C-F coupling providing diagnostic splitting patterns
Infrared (IR) spectroscopy reveals functional group signatures, including:
-
Carboxylic acid O-H stretching (broad band at ~3000-2500 cm⁻¹)
-
C=O stretching (~1700-1680 cm⁻¹)
-
C-F stretching (~1250-1100 cm⁻¹)
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the biphenyl structure with fluorine substituents .
Comparative Analysis with Related Compounds
Understanding the relationship between 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid and structurally similar compounds provides valuable insights into its unique properties and potential applications.
Structural Analogs Comparison
Table 3 compares 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid with related fluorinated biphenyl compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
---|---|---|---|
4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₈F₂O₂ | 234.20 | Fluorine at 4,4' positions; carboxylic acid at 3-position |
3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | C₁₃H₈F₂O₃ | 250.20 | Fluorine at 3',4' positions; hydroxyl at 4-position; carboxylic acid at 3-position |
4,4'-difluoro-2-methyl-[1,1'-biphenyl]-3-carboxylic acid | C₁₄H₁₀F₂O₂ | 248.00 | Additional methyl group at 2-position |
1,1'-Biphenyl-4,4'-difluoro | C₁₂H₈F₂ | 190.19 | Lacks carboxylic acid functionality |
These structural variations significantly impact the compounds' physicochemical properties, including solubility, acidity, and potential binding interactions with biological targets .
Structure-Property Relationships
The position and number of fluorine substituents in biphenyl carboxylic acids directly influence several key properties:
-
Acidity: Electron-withdrawing fluorine atoms increase the acidity of the carboxylic acid group compared to non-fluorinated analogs
-
Lipophilicity: The pattern of fluorination affects the compound's partition coefficient (logP)
-
Metabolic stability: Fluorine substitution typically increases resistance to enzymatic degradation
-
Conformational preferences: The dihedral angle between the two phenyl rings may be influenced by the positioning of fluorine atoms
These structure-property relationships are crucial for understanding the potential applications of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid in various fields.
Future Research Directions
Several promising avenues exist for further exploration of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid:
-
Comprehensive biological activity screening to identify potential therapeutic applications
-
Development of more efficient, environmentally friendly synthetic methods, including solvent-free conditions and recyclable catalysts
-
Detailed investigation of structure-activity relationships through systematic modification of the biphenyl scaffold
-
Exploration of crystal engineering applications leveraging the compound's hydrogen bonding capabilities
-
Utilization as a monomer or building block in the creation of novel polymeric materials
The relatively limited research specifically focused on 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid presents numerous opportunities for original contributions to both fundamental and applied sciences .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume